(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone: is a chemical compound with the molecular formula C22H30O6Si and a molecular weight of 418.5555 g/mol . This compound is known for its unique structure, which combines a hydroxyphenyl group with a triethoxysilylpropoxyphenyl group, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone typically involves the reaction of 2-hydroxybenzophenone with 3-(triethoxysilyl)propyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The triethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: In biological and medical research, this compound is explored for its potential as a building block in the synthesis of bioactive molecules. Its ability to undergo various chemical modifications makes it a versatile tool in drug discovery and development .
Industry: Industrially, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants. Its silyl group provides excellent adhesion properties, making it suitable for use in high-performance applications .
Wirkmechanismus
The mechanism of action of (2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone involves its ability to interact with various molecular targets through its hydroxy and silyl groups. The hydroxy group can form hydrogen bonds with biological molecules, while the silyl group can undergo hydrolysis to form silanols, which can further react with other functional groups. These interactions enable the compound to exert its effects in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxybenzophenone: Similar in structure but lacks the silyl group.
3-(Triethoxysilyl)propyl chloride: Contains the silyl group but lacks the hydroxyphenyl group.
Uniqueness: (2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone is unique due to the presence of both hydroxy and silyl groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
CAS-Nummer |
94279-21-7 |
---|---|
Molekularformel |
C22H30O6Si |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
(2-hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone |
InChI |
InChI=1S/C22H30O6Si/c1-4-26-29(27-5-2,28-6-3)17-11-16-25-21-15-10-8-13-19(21)22(24)18-12-7-9-14-20(18)23/h7-10,12-15,23H,4-6,11,16-17H2,1-3H3 |
InChI-Schlüssel |
QOURFRLITHOGFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCOC1=CC=CC=C1C(=O)C2=CC=CC=C2O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.